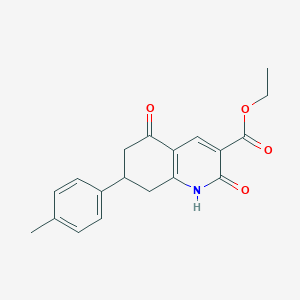![molecular formula C12H18FN3S B4733840 N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4733840.png)
N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea
Overview
Description
N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea, also known as DAPT, is a chemical compound that has been widely used in scientific research. DAPT is an inhibitor of the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch receptors. The inhibition of gamma-secretase by DAPT has been shown to have potential therapeutic effects in Alzheimer's disease and cancer.
Mechanism of Action
N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea inhibits gamma-secretase by binding to the enzyme's active site and preventing the cleavage of APP and Notch receptors. This leads to the accumulation of APP and Notch fragments, which have been shown to have biological effects such as cell differentiation and apoptosis.
Biochemical and Physiological Effects:
The inhibition of gamma-secretase by N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. In Alzheimer's disease, the inhibition of gamma-secretase by N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models. In cancer, the inhibition of gamma-secretase by N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea has been shown to induce cell differentiation and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea has several advantages for lab experiments. It is a specific inhibitor of gamma-secretase and has been extensively characterized in scientific research. N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea is also relatively easy to synthesize and purify. However, N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for dissolution. N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea can also have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea in scientific research. One direction is the development of more specific and potent inhibitors of gamma-secretase. Another direction is the investigation of the role of gamma-secretase in other biological processes, such as stem cell differentiation and immune function. N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea can also be used in combination with other drugs or therapies for the treatment of Alzheimer's disease and cancer.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea has been extensively used in scientific research to investigate the role of gamma-secretase in various biological processes. The inhibition of gamma-secretase by N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea has been shown to block the processing of APP and the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea has also been used to study the role of Notch signaling in development and cancer. The inhibition of gamma-secretase by N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea has been shown to induce cell differentiation and apoptosis in cancer cells.
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3S/c1-16(2)9-5-8-14-12(17)15-11-7-4-3-6-10(11)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKFIFXURQMZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]-3-(2-fluorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(methylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4733757.png)
![2-{1-(4-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4733759.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733767.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B4733785.png)


![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4733809.png)

![2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4733824.png)
![2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4733830.png)

![methyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4733846.png)
